1-(2-Iodo-1-methoxyethyl)-4-methylbenzene 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520806
InChI: InChI=1S/C10H13IO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3
SMILES:
Molecular Formula: C10H13IO
Molecular Weight: 276.11 g/mol

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene

CAS No.:

Cat. No.: VC17520806

Molecular Formula: C10H13IO

Molecular Weight: 276.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene -

Specification

Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
IUPAC Name 1-(2-iodo-1-methoxyethyl)-4-methylbenzene
Standard InChI InChI=1S/C10H13IO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3
Standard InChI Key FYNBBAXHLBCXQK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CI)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene features a benzene ring with two distinct substituents:

  • Para-methyl group (-CH₃): Positioned at the 4-carbon, this nonpolar group contributes to the compound’s hydrophobicity and influences crystalline packing.

  • Ortho-methoxyethyl-iodo group (-CH₂-C(I)-OCH₃): Attached at the 1-carbon, this branched substituent introduces steric bulk and electronic effects. The iodine atom’s polarizability enhances intermolecular van der Waals interactions, while the methoxy group offers sites for hydrogen bonding.

The canonical SMILES notation (CC1=CC=C(C=C1)C(CI)OC) encodes this arrangement, revealing the connectivity of the methoxyethyl-iodo side chain.

Synthesis and Optimization

Primary Synthetic Route

The most documented method involves a two-step alkylation-etherification sequence:

  • Iodination: 4-Methylphenol derivatives react with iodomethane (CH₃I) under basic conditions (e.g., K₂CO₃), substituting hydroxyl groups with iodine.

  • Ether Formation: The intermediate undergoes alkylation with methoxyethyl bromide (CH₂CH₂OCH₃Br) in polar aprotic solvents (e.g., DMF), yielding the target compound.

Table 1: Representative Synthesis Conditions

ParameterValue/Detail
Starting Material4-Methylphenol derivative
Iodination ReagentCH₃I
BaseK₂CO₃
Alkylating AgentMethoxyethyl bromide
SolventDimethylformamide (DMF)
Temperature60–80°C
Reaction Time12–24 hours
Yield60–85%

Yields vary with reagent purity and reaction control, particularly in managing exothermic etherification steps.

Alternative Pathways

Emerging strategies under investigation include:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to attach pre-functionalized ethyl-iodo fragments to methylbenzene scaffolds.

  • Electrophilic Aromatic Substitution: Direct iodination of methoxyethyl-bearing toluenes, though regioselectivity challenges persist.

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃IO
Molecular Weight276.11 g/mol
Density*~1.6–1.8 g/cm³
Boiling Point*240–260°C
LogP (Octanol-Water)Estimated 3.2–3.8
Vapor Pressure<0.1 mmHg at 25°C

*Estimated from structurally similar compounds .

The compound’s density and boiling point align with trends observed in iodinated toluenes, where increased halogen atomic mass elevates both parameters compared to chloro or bromo analogs . Its lipophilicity (LogP) suggests moderate membrane permeability, a trait relevant to drug design.

Reactivity and Functionalization

Halogen Bonding

The iodine atom participates in halogen bonding—a noncovalent interaction where iodine acts as an electrophilic site, attracting electron-rich partners. This property is exploitable in crystal engineering and supramolecular chemistry.

Nucleophilic Substitution

The methoxyethyl group’s ether linkage is susceptible to acid-catalyzed cleavage, enabling conversion to diols or thioethers under controlled conditions.

Applications and Research Frontiers

Medicinal Chemistry

Though direct bioactivity data are scarce, the compound’s structure suggests potential as:

  • Antimicrobial Agent: Iodine’s inherent antiseptic properties, combined with lipophilic groups, may disrupt microbial membranes.

  • Kinase Inhibitor Scaffold: The planar benzene ring could anchor to ATP-binding pockets, with the iodine serving as a halogen bond donor.

Materials Science

  • Liquid Crystals: The combination of rigid benzene and flexible methoxyethyl groups may support mesophase formation.

  • Organic Semiconductors: Iodine’s electron-withdrawing effects could enhance charge transport in thin-film devices.

ParameterDetail
ToxicityNot fully characterized
Skin IrritationPotential (handle with PPE)
Environmental ImpactLow biodegradability

As a research-grade chemical, it requires storage in amber vials at 2–8°C and handling in fume hoods with nitrile gloves and goggles .

Future Directions

  • Pharmacological Screening: Prioritize in vitro assays against bacterial, fungal, and cancer cell lines.

  • Synthetic Scalability: Optimize catalytic systems to improve yields beyond 85%.

  • Crystallography Studies: Elucidate solid-state packing and halogen bonding networks.

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